molecular formula C15H13ClN2O4 B10836712 methyl 2-[[5-(4-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate

methyl 2-[[5-(4-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate

Cat. No.: B10836712
M. Wt: 320.73 g/mol
InChI Key: BYGKIXAXITXFDW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[5-(4-Chloro-phenyl)-3-hydroxy-pyridine-2-carbonyl]-amino}-acetic acid methyl ester involves several key steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of condensation reactions involving appropriate starting materials.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction under controlled conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is attached through a substitution reaction, typically using a chlorinating agent.

    Formation of the Ester: The final step involves the esterification of the compound to form the methyl ester derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

The compound undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

Scientific Research Applications

The compound has several scientific research applications, including:

Mechanism of Action

The compound exerts its effects by inhibiting hypoxia-inducible factor prolyl hydroxylase 2 (HPH-2). This enzyme is responsible for the hydroxylation of hypoxia-inducible factors, which are then targeted for proteasomal degradation. By inhibiting HPH-2, the compound stabilizes hypoxia-inducible factors, allowing them to escape degradation and translocate to the nucleus. This leads to the activation of hypoxia-inducible genes, which play a role in various physiological processes such as angiogenesis and erythropoiesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of “US8598210, Table XV, 2” lies in its specific inhibition of HPH-2 and its potential therapeutic applications. Compared to similar compounds, it has shown a higher affinity for HPH-2 and greater stability under physiological conditions .

Properties

Molecular Formula

C15H13ClN2O4

Molecular Weight

320.73 g/mol

IUPAC Name

methyl 2-[[5-(4-chlorophenyl)-3-hydroxypyridine-2-carbonyl]amino]acetate

InChI

InChI=1S/C15H13ClN2O4/c1-22-13(20)8-18-15(21)14-12(19)6-10(7-17-14)9-2-4-11(16)5-3-9/h2-7,19H,8H2,1H3,(H,18,21)

InChI Key

BYGKIXAXITXFDW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=C(C=C(C=N1)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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